Immunomodulatory Potency Differentiation: Dihydrobonducellin vs. (±)-3,9-Dihydroeucomin in PBMC Proliferation Inhibition
Dihydrobonducellin demonstrates a 3.8-fold lower potency in inhibiting PHA-stimulated PBMC proliferation compared to the structurally related homoisoflavonoid (±)-3,9-dihydroeucomin, but a 1.26-fold higher potency than 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone under identical assay conditions [1]. All three compounds were isolated and evaluated within the same study, enabling direct potency ranking.
| Evidence Dimension | Inhibition of PHA-stimulated PBMC proliferation |
|---|---|
| Target Compound Data | IC50 = 73.8 μM |
| Comparator Or Baseline | (±)-3,9-Dihydroeucomin: IC50 = 19.4 μM; 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone: IC50 = 58.8 μM |
| Quantified Difference | 3.8-fold less potent than (±)-3,9-dihydroeucomin; 1.26-fold more potent than 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone |
| Conditions | Human peripheral blood mononuclear cells (PBMC) stimulated with phytohemagglutinin (PHA); proliferation measured by ³H-thymidine uptake |
Why This Matters
The 3.8-fold potency differential relative to (±)-3,9-dihydroeucomin demonstrates that dihydrobonducellin cannot be substituted with class-level analogs without altering experimental outcomes; procurement must be compound-specific.
- [1] Chen, P. Y., et al. (2009). Isolation and Immunomodulatory Effect of Homoisoflavones and Flavones from Agave sisalana Perrine ex Engelm. Molecules, 14(5), 1789-1795. View Source
